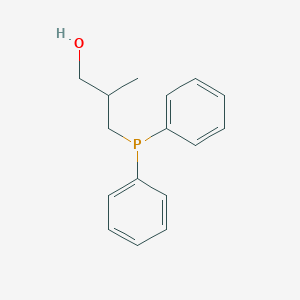
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol is an organic compound characterized by its phenolic structure with two alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-5-(2-methylpropyl)phenol typically involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the alkyl halides such as 3-methylbutyl bromide and 2-methylpropyl bromide. The reaction is usually conducted in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques like distillation and crystallization ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alkylated phenols and alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)-5-(2-methylpropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The alkyl substituents can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylbutyl)-5-(2-methylpropyl)amine
- 3-(3-Methylbutyl)-5-(2-methylpropyl)benzene
- 3-(3-Methylbutyl)-5-(2-methylpropyl)alcohol
Uniqueness
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol is unique due to its specific phenolic structure with two distinct alkyl substituents. This structural arrangement imparts unique chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
114289-15-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-(3-methylbutyl)-5-(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-13-8-14(7-12(3)4)10-15(16)9-13/h8-12,16H,5-7H2,1-4H3 |
InChI Key |
QDNXOBZQZXTWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=CC(=C1)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
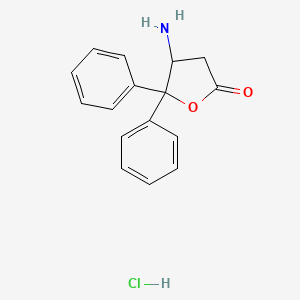
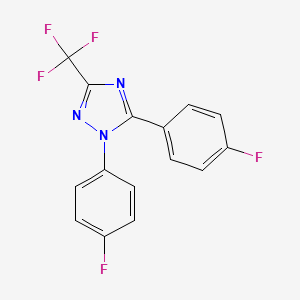
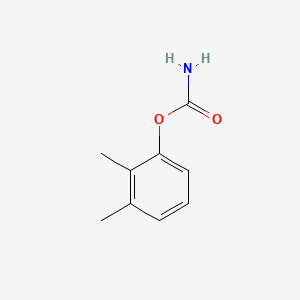


![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
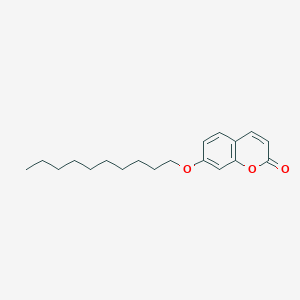

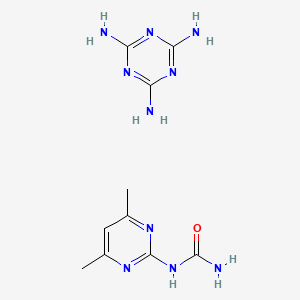
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
